molecular formula C14H17N3O2 B5561773 5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole

5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole

Cat. No. B5561773
M. Wt: 259.30 g/mol
InChI Key: LAMNQJABHOOGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole (DMB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMB is a benzimidazole derivative that has been studied for its ability to inhibit the activity of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an important molecule involved in various cellular processes. In

Scientific Research Applications

Synthesis and Biological Activities

Glucosidase Inhibitors with Antioxidant Activity : A study by Özil, Parlak, and Baltaş (2018) focused on the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, designed as glucosidase inhibitors with antioxidant activities. These compounds were synthesized through a 'one-pot' nitro reductive cyclization reaction and evaluated for their in vitro antioxidant capabilities using various assays. The findings indicated significant antioxidant and α-glucosidase inhibitory potentials, suggesting their utility in managing oxidative stress-related diseases and diabetes mellitus (Özil, Parlak, & Baltaş, 2018).

Anti-inflammatory Screening : Prajapat and Talesara (2016) synthesized benzimidazole derivatives linked to quinazoline and pyrimidine moieties, evaluating their in vivo anti-inflammatory activity. Some compounds demonstrated significant anti-inflammatory effects, comparable to standard drugs, indicating their potential as therapeutic agents for inflammation-related conditions (Prajapat & Talesara, 2016).

Anticancer Agents : Yurttaş et al. (2013) investigated the synthesis of benzimidazole derivatives for their potential anticancer activities. Their research aimed at exploring the therapeutic potentials of these compounds against various cancer cell lines, with some demonstrating considerable selectivity and effectiveness (Yurttaş et al., 2013).

Chemical Synthesis Techniques

Efficient Synthesis Methods : Studies have also focused on the efficient synthesis of benzimidazole derivatives, showcasing advancements in chemical synthesis techniques. These include innovative 'one-pot' strategies and microwave-assisted methods, aimed at improving the yield, reducing reaction times, and enhancing the overall efficiency of synthesizing benzimidazole compounds with various substituents (Servi, 2002).

Microwave Assisted Synthesis : Vyas et al. (2008) explored microwave-assisted synthesis techniques for creating 2-substituted benzimidazoles, demonstrating the utility of modern synthetic methods in producing benzimidazole derivatives efficiently. This approach underscores the continuous search for more effective and sustainable chemical synthesis methods (Vyas et al., 2008).

properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMNQJABHOOGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylbenzimidazolyl morpholin-4-yl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.